molecular formula C7H6ClFN2 B182085 5-Fluoroimidazo[1,2-a]pyridine hydrochloride CAS No. 198896-14-9

5-Fluoroimidazo[1,2-a]pyridine hydrochloride

Cat. No.: B182085
CAS No.: 198896-14-9
M. Wt: 172.59 g/mol
InChI Key: ZKQIOSYZRVPCKZ-UHFFFAOYSA-N
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Description

5-Fluoroimidazo[1,2-a]pyridine hydrochloride: is a heterocyclic compound with the molecular formula C7H6ClFN2. It is a derivative of imidazo[1,2-a]pyridine, where a fluorine atom is substituted at the 5-position of the imidazo ring.

Biochemical Analysis

Biochemical Properties

It is known that imidazo[1,2-a]pyridines, the class of compounds to which it belongs, can be functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This suggests that 5-Fluoroimidazo[1,2-a]pyridine hydrochloride may interact with various enzymes, proteins, and other biomolecules in a similar manner.

Molecular Mechanism

It is known that imidazo[1,2-a]pyridines can be functionalized through radical reactions . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride typically involves the nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions. The use of non-nucleophilic alcoholic solvents like tert-butanol, rather than methanol, has been shown to increase the yield by reducing competing intermolecular reactions . Additionally, a modified protocol for the dehydration of formamides to isocyanides has been found to be tolerant of unprotected hydroxyl functional groups, allowing for one-pot conversion to imidazo[1,2-a]pyridyl-aminocyclohexanol analogues .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoroimidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 5-Fluoroimidazo[1,2-a]pyridine hydrochloride is unique due to the presence of the fluorine atom, which significantly enhances its chemical and biological properties. The fluorine substitution improves the compound’s stability, binding affinity, and overall efficacy in various applications .

Properties

IUPAC Name

5-fluoroimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2.ClH/c8-6-2-1-3-7-9-4-5-10(6)7;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQIOSYZRVPCKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621316
Record name 5-Fluoroimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198896-14-9
Record name 5-Fluoroimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the black liquid 5-fluoroimidazo[1,2-a]pyridine (650 mg) was added conc. hydrochloric acid (5 mL). The mixture was concentrated, which was crystallized from a mixture of ethanol, THF and ethyl acetate (10 mL:50 mL:200 mL) to afford 5-fluoroimidazo[1,2-a]pyridine monohydrochloride as a powdery product (690 mg, yield 83%).
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
83%

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